Mak683-CH2CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mak683-CH2CH2cooh is a compound known for its role as an inhibitor of the Polycomb Repressive Complex 2 (PRC2). PRC2 is involved in the regulation of transcription through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound specifically targets the embryonic ectoderm development (EED) protein, which is a core component of PRC2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mak683-CH2CH2cooh involves the stepwise optimization of the tool compound EED226. The process includes the binding of the low-molecular-weight compound EED226 to the H3K27me3 binding pocket of the regulatory subunit EED. This optimization leads to the creation of a potent and selective EED inhibitor .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound’s development for clinical use suggests that it undergoes rigorous synthesis and purification processes to ensure its efficacy and safety for therapeutic applications .
化学反応の分析
Types of Reactions: Mak683-CH2CH2cooh primarily undergoes binding reactions with the EED protein. It does not typically engage in oxidation, reduction, or substitution reactions as its primary function is to inhibit the PRC2 complex .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the precursor compound EED226 and various solvents and catalysts required for the binding and optimization process .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibited PRC2 complex, which results in the reduction of H3K27me3 levels and subsequent transcriptional repression of target genes .
科学的研究の応用
Mak683-CH2CH2cooh has significant applications in scientific research, particularly in the fields of oncology and epigenetics. It is used to study the role of PRC2 in transcriptional regulation and its implications in cancer development. The compound has shown potential in reducing tumor growth in preclinical models and is currently being evaluated in clinical trials for its efficacy in treating advanced malignancies .
作用機序
Mak683-CH2CH2cooh exerts its effects by binding to the EED protein, a core component of the PRC2 complex. This binding inhibits the interaction between EED and H3K27me3, leading to a decrease in the trimethylation of histone H3 at lysine 27. This reduction in H3K27me3 levels results in the transcriptional repression of polycomb target genes, which are often involved in cell cycle control and tumorigenesis .
類似化合物との比較
Similar Compounds:
- EED226: A precursor to Mak683-CH2CH2cooh, used in the initial stages of synthesis and optimization .
- Other PRC2 inhibitors: Compounds that target different components of the PRC2 complex, such as EZH2 inhibitors .
Uniqueness: this compound is unique in its specific targeting of the EED protein within the PRC2 complex. This selective inhibition allows for a more precise modulation of PRC2 activity compared to other inhibitors that may target multiple components of the complex .
特性
分子式 |
C23H21FN6O3 |
---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32) |
InChIキー |
WWNHSPXQGRANDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。